molecular formula C5H8BrN3O2S B11799536 N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B11799536
M. Wt: 254.11 g/mol
InChI Key: JSHLIFSDQPGIAY-UHFFFAOYSA-N
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Description

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of drug discovery, where the compound’s inhibitory effects on specific enzymes can be exploited for therapeutic purposes .

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • N-(4-Bromo-1H-pyrazol-5-yl)methanesulfonamide
  • 4-Bromo-5-cyano-1-methyl-1H-pyrazole

Comparison: N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to the presence of both the bromine atom and the methanesulfonamide group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methanesulfonamide group enhances its solubility and stability, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C5H8BrN3O2S

Molecular Weight

254.11 g/mol

IUPAC Name

N-(4-bromo-2-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C5H8BrN3O2S/c1-9-5(4(6)3-7-9)8-12(2,10)11/h3,8H,1-2H3

InChI Key

JSHLIFSDQPGIAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)NS(=O)(=O)C

Origin of Product

United States

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